molecular formula C12H16ClN B1377343 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride CAS No. 1427380-21-9

1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride

Cat. No.: B1377343
CAS No.: 1427380-21-9
M. Wt: 209.71 g/mol
InChI Key: RYYYTGPCORDJIQ-UHFFFAOYSA-N
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Description

“1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride” is a chemical compound with the CAS Number: 1427380-21-9 . It has a molecular weight of 209.72 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N.ClH/c13-11-7-9-5-1-3-8-4-2-6-10 (11)12 (8)9;/h2,4,6,9,11H,1,3,5,7,13H2;1H .


Physical and Chemical Properties Analysis

This compound is a powder and it’s stored at 4 degrees Celsius .

Scientific Research Applications

Amino-Triazoles in Organic Synthesis

Amino-1,2,4-triazoles serve as a fundamental raw material in the fine organic synthesis industry, finding extensive use in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their derivatives are instrumental in manufacturing heat-resistant polymers, fluorescent products, and ionic liquids applied in biotechnology, energy, and chemistry (Nazarov et al., 2021).

Advanced Oxidation Processes for Degradation

Nitrogen-containing compounds, including various amines, present in the agricultural and chemical industries, are resistant to conventional degradation but can be effectively mineralized using advanced oxidation processes. This review emphasizes the degradation of amine-based compounds, highlighting the efficiency of ozone and Fenton processes across different conditions and the potential for hybrid methods to achieve optimized outcomes (Bhat & Gogate, 2021).

Biogenic Amines Analysis

The analysis of biogenic amines in foods underscores their importance due to their potential toxicity and role as freshness or spoilage indicators. Various chromatographic methods, especially high-performance liquid chromatography (HPLC), are employed for their quantitative determination, focusing on improving food safety and quality standards (Önal, 2007).

Amine-functionalized Metal-organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) showcase promising applications due to their strong interaction with CO2, making them significant for CO2 capture. Their synthesis methods, including in situ synthesis, post-modification, and physical impregnation, are tailored for applications in catalysis and gas separation, highlighting the versatility of amine-functionalized materials (Lin et al., 2016).

Safety and Hazards

The compound has the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1,2,3,3a,4,5-hexahydroacenaphthylen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9;/h2,4,6,9,11H,1,3,5,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYYTGPCORDJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C3=CC=CC(=C23)C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride
Reactant of Route 2
1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride
Reactant of Route 3
1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride
Reactant of Route 4
1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride
Reactant of Route 5
1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride
Reactant of Route 6
1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride

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